4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide
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Overview
Description
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide is a compound that belongs to the class of tetrazole derivatives
Preparation Methods
The synthesis of 4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide typically involves multistep reactions. One effective synthetic route starts with the preparation of 4-amino-1,2,5-oxadiazole-3-carboximidamide, which is then subjected to cyclization with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as zinc chloride (ZnCl2) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in the formation of hydrazine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as ZnCl2, and reagents like sodium azide and NaBH4. The major products formed from these reactions are often derivatives of the original compound with modified functional groups.
Scientific Research Applications
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tetrazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound has shown potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Medicine: Due to its bioisosteric properties, the compound is being explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with various molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors via non-covalent interactions, leading to a range of biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity . Additionally, the compound can induce apoptosis in cancer cells by interacting with specific molecular pathways .
Comparison with Similar Compounds
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide can be compared with other similar compounds, such as:
3-azido-4-(2{H}-tetrazol-5-yl)furazan: This compound also contains a tetrazole ring and exhibits high energy characteristics and thermal stability.
5-(4-nitrofurazan-3-yl)-2{H}-tetrazole: Similar to the original compound, this derivative has applications in the development of energetic materials.
The uniqueness of this compound lies in its combination of the tetrazole and oxadiazole rings, which provide a balance of high energy characteristics and thermal stability, making it a valuable compound for various applications.
Properties
CAS No. |
890092-99-6 |
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Molecular Formula |
C4H5N9O |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
N'-amino-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C4H5N9O/c5-3(7-6)1-2(11-14-10-1)4-8-12-13-9-4/h6H2,(H2,5,7)(H,8,9,12,13) |
InChI Key |
XXAHCAHWKKDUOL-UHFFFAOYSA-N |
Isomeric SMILES |
C1(=NON=C1/C(=N/N)/N)C2=NNN=N2 |
Canonical SMILES |
C1(=NON=C1C(=NN)N)C2=NNN=N2 |
Origin of Product |
United States |
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